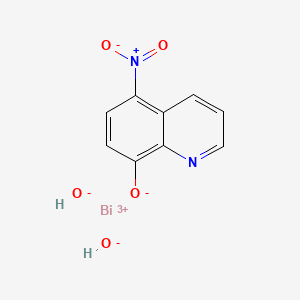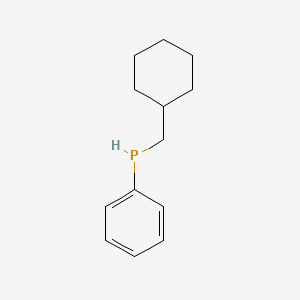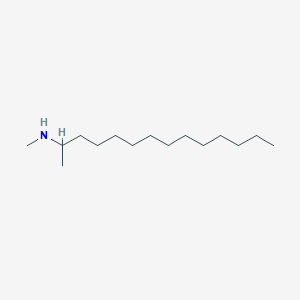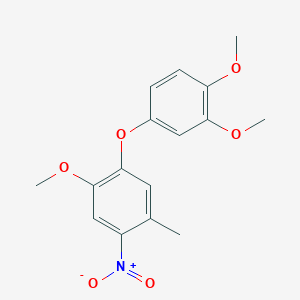
1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene is an organic compound with a complex structure that includes multiple functional groups such as methoxy, phenoxy, and nitro groups
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Group: The initial step involves the reaction of 3,4-dimethoxyphenol with an appropriate halogenated compound to form the phenoxy group.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and phenoxy groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound has similar methoxy groups but lacks the nitro and phenoxy groups, leading to different chemical and biological properties.
2-(3,4-Dimethoxyphenoxy)acetic Acid: This compound has a carboxylic acid group instead of the nitro group, resulting in different reactivity and applications.
3-(3,4-Dimethoxyphenyl)propionic Acid: This compound has a propionic acid group and is used in different industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
CAS No. |
38314-81-7 |
|---|---|
Molecular Formula |
C16H17NO6 |
Molecular Weight |
319.31 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene |
InChI |
InChI=1S/C16H17NO6/c1-10-7-16(15(22-4)9-12(10)17(18)19)23-11-5-6-13(20-2)14(8-11)21-3/h5-9H,1-4H3 |
InChI Key |
KYULMJHUGKIQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
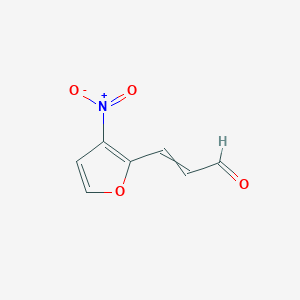

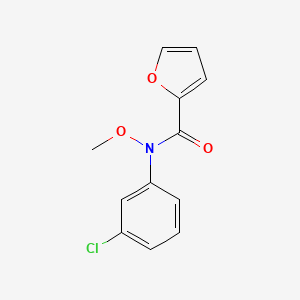
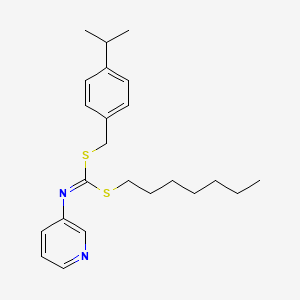
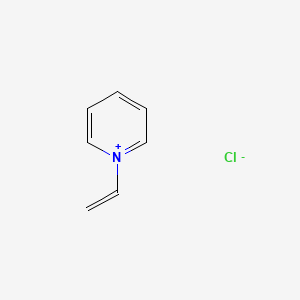
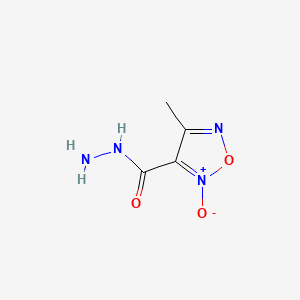
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)

